5-Isopropylthiophene-3-carboxylic acid
Overview
Description
Synthesis Analysis
Synthesis of thiophene derivatives, such as 5-Isopropylthiophene-3-carboxylic acid, often involves strategies like palladium-catalyzed perarylation, which includes decarboxylation and C-H bond cleavage for the formation of tetraarylated products (Nakano et al., 2008). Another approach is the metal-metal quadruple bond formation supported by thiophene-carboxylato ligands, indicating complex synthesis routes involving carboxylic acids (Brown-Xu et al., 2013).
Molecular Structure Analysis
The molecular structure of thiophene derivatives reveals interesting features such as extended conjugation and interaction with metal orbitals, providing insights into their electronic structures. For instance, complexes with thiophene-carboxylato ligands show trans-substitution patterns and extended π-conjugation, affecting their optical and electronic properties (Brown-Xu et al., 2013).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions including decarboxylation, perarylation accompanied by C-H bond cleavage, and interactions with palladium catalysts leading to the formation of tetraarylated products. These reactions highlight the compound's reactivity and potential for further chemical modifications (Nakano et al., 2008).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substitution patterns. These properties are crucial for determining their applicability in various domains, including materials science and organic electronics.
Chemical Properties Analysis
The chemical properties of 5-Isopropylthiophene-3-carboxylic acid, including its acidity, reactivity towards nucleophiles, and electrophiles, as well as its potential for further functionalization, are pivotal for its utility in synthetic chemistry. The compound's interaction with palladium catalysts and its ability to undergo decarboxylative C-H arylation are notable examples of its chemical versatility (Zhang et al., 2015).
Scientific Research Applications
Thiophene Derivatives Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Here are some applications:
- Medicinal Chemistry : Thiophene-based analogs are potential class of biologically active compounds. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Industrial Chemistry : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
- Material Science : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Carboxylic Acids Carboxylic acids are versatile organic compounds with applications in various areas such as organic synthesis, nanotechnology, and polymers . Here are some applications:
- Organic Synthesis : Carboxylic acids are used in obtaining small molecules and macromolecules .
- Nanotechnology : Carboxylic acids are used for the modification of the surface of nanoparticles and nanostructures .
- Polymers : Carboxylic acids are used in the synthesis of synthetic or natural polymers .
Safety And Hazards
properties
IUPAC Name |
5-propan-2-ylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYAWUFWZUZLLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393308 | |
Record name | 5-isopropylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylthiophene-3-carboxylic acid | |
CAS RN |
123418-51-9 | |
Record name | 5-isopropylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.